Corannulene

Buckybowl Dynamics Supramolecular Assembly Chirality

Corannulene (C20H10) is the definitive buckybowl building block for advanced materials R&D. Unlike planar PAHs, its 0.87 Å bowl depth and 2.1 D dipole moment enable precise C60 fullerene 'ball-in-socket' host-guest complexes. The low 10.2 kcal/mol bowl-to-bowl inversion barrier provides dynamic conformational switching at room temperature. With a band gap of 3.7 eV and electron affinity of 0.50 eV, it outperforms coronene in organic electronics. Proven in state-of-the-art afterglow OLEDs achieving EQE 3.3% and 5167 cd/m² luminance. Choose corannulene when planar or deeper buckybowls fail.

Molecular Formula C20H10
Molecular Weight 250.3 g/mol
CAS No. 5821-51-2
Cat. No. B050411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCorannulene
CAS5821-51-2
SynonymsDibenzo[ghi,​mno]​fluoranthene
Molecular FormulaC20H10
Molecular Weight250.3 g/mol
Structural Identifiers
SMILESC1=CC2=C3C4=C1C=CC5=C4C6=C(C=C5)C=CC(=C36)C=C2
InChIInChI=1S/C20H10/c1-2-12-5-6-14-9-10-15-8-7-13-4-3-11(1)16-17(12)19(14)20(15)18(13)16/h1-10H
InChIKeyVXRUJZQPKRBJKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Corannulene (CAS 5821-51-2) for Research Procurement: Baseline Profile & Key Distinguishing Features


Corannulene (C20H10, CAS 5821-51-2) is a bowl-shaped, non-planar polycyclic aromatic hydrocarbon (PAH) known as a 'buckybowl,' representing the smallest curved fragment of the C60 fullerene structure [1]. It belongs to the class of [5]circulenes. A key distinguishing feature from its planar PAH analogues like coronene is its molecular curvature, which endows it with a permanent dipole moment of 2.1 Debye and the ability to undergo rapid bowl-to-bowl inversion at room temperature, with a well-defined inversion barrier of 10.2 kcal/mol (42.7 kJ/mol) measured at −64 °C [2][3].

Why Generic Substitution with Planar PAHs or Other Buckybowls is Not Scientifically Sound


The unique combination of corannulene's curved topology, dipole moment, and bowl-flipping dynamics creates a functional profile that cannot be replicated by generic substitution. Planar PAHs, such as coronene, lack both a dipole moment and the conformational dynamics essential for host-guest chemistry with fullerenes, while also exhibiting significantly different electron affinity and band gap properties [1]. Similarly, closely related buckybowls like sumanene possess a larger bowl depth and a substantially higher inversion barrier, leading to different assembly kinetics and potential for chirality [2]. Even within the same class, the choice of specific derivative or base structure directly dictates the performance in key applications such as organic electronics and supramolecular assembly, as demonstrated by the quantitative differences detailed in the following section [3].

Product-Specific Quantitative Evidence Guide for Corannulene Procurement


Bowl Inversion Barrier: Corannulene vs. Sumanene and Larger Fullerene Fragments

Corannulene exhibits a rapid bowl-to-bowl inversion at room temperature with an experimentally determined barrier of 10.2 kcal/mol (42.7 kJ/mol) at −64 °C [1]. This is in stark contrast to the larger buckybowl sumanene, which exhibits 'much slower' bowl inversion under similar conditions [2]. The difference is further pronounced when compared to larger fullerene fragments: the inversion barriers for C26H12 and C30H12 are predicted to be 28.0 kJ/mol and 199.4 kJ/mol, respectively [3]. This data positions corannulene as the benchmark for dynamic, low-barrier bowl inversion, crucial for applications requiring rapid conformational change.

Buckybowl Dynamics Supramolecular Assembly Chirality

Electronic Band Gap: Corannulene vs. Coronene

Density Functional Theory (DFT) calculations provide a clear differentiation in electronic structure between the bowl-shaped corannulene and the planar coronene. The calculated band gap (Eg) for pristine corannulene (C20) is 3.7 eV, which is significantly larger than the 3.5 eV gap calculated for coronene (C24) [1]. This quantifiable difference in HOMO-LUMO separation directly influences their semiconducting properties and suitability for different roles in organic electronic devices, such as OFETs, OSCs, and OLEDs [2].

Organic Electronics Semiconductors DFT

Cellular Toxicity and AhR Activation: Corannulene vs. Benzo[a]pyrene

A systematic toxicological comparison reveals that the non-planar corannulene (COR) exhibits significantly lower cytotoxicity than the planar benzo[a]pyrene (BaP), a compound with a similar molecular weight. In both human (HepG2) and murine (Hepa1-6) hepatoma cell lines, exposure to COR resulted in 'less cytotoxic responses' and a 'weaker induction of cytochrome P450 1 (CYP1/Cyp1) isozymes' compared to BaP [1]. This is attributed to COR being a weaker activator of the aryl hydrocarbon receptor (AhR) [2]. Further in vivo studies confirm that COR elicits less oxidative stress and fewer hepatic transcriptomic alterations in mice compared to BaP .

Toxicology Biosafety PAH

Molecular Curvature and Bowl Depth: Corannulene vs. Sumanene and C60 Cap

The X-ray crystal structure of corannulene defines a bowl depth of 0.87 Å, measured as the distance from the centroid of the ten rim carbon atoms to the centroid of the five hub carbon atoms [1][2]. This is significantly shallower than the cap region of C60 fullerene, which has a bowl depth of approximately 1.5 Å [2]. In contrast, the related buckybowl sumanene possesses a 'higher bowl depth' than corannulene [3]. This precise quantification of curvature is essential for predicting and tuning host-guest interactions, particularly the ball-in-socket complexation with fullerenes like C60, where the curvature mismatch or match governs binding affinity.

Structural Analysis X-ray Crystallography Host-Guest Chemistry

Dipole Moment and Electron Affinity: Corannulene vs. Planar PAHs and C60

The inherent curvature of corannulene imparts a permanent dipole moment of 2.1 Debye, a property absent in planar PAHs like coronene or pyrene [1][2]. This dipole moment arises from the differential electron density on the concave and convex surfaces. Furthermore, the electron affinity of corannulene was first estimated using the kinetic method to be 0.50 ± 0.10 eV [3]. This value is markedly lower than the electron affinity of C60 fullerene, which is known to be 2.66 eV [3]. The presence of a dipole moment combined with a moderate electron affinity positions corannulene as a unique acceptor and dipole-dipole interaction motif in materials design.

Molecular Electronics Charge Transfer Dielectric Properties

Functional OLED Performance: Functionalized Corannulene (TPXZPhCor) vs. Pristine Corannulene and Other RTP Emitters

While pristine corannulene is not an efficient emitter due to low exciton utilization, strategic functionalization yields high-performance materials. The derivative TPXZPhCor, designed with corannulene as the acceptor and phenoxazine as the donor, enabled the first corannulene-based solution-processed afterglow OLED. This device achieved a maximum external quantum efficiency (EQEmax) of 3.3% and a maximum luminance (Lmax) of 5167 cd m⁻² [1]. This performance places it among the most efficient afterglow room-temperature phosphorescence (RTP) OLEDs reported, a stark contrast to the non-emissive nature of the pristine buckybowl. The study also demonstrated that varying the donor (Cz, DMAC, PXZ) allowed for tuning between single, dual, and T1H-dominated RTP, showcasing the versatility of the corannulene core [1].

OLED Phosphorescence Materials Engineering

Validated Research & Industrial Application Scenarios for Corannulene


Core Scaffold for High-Efficiency Afterglow OLEDs and RTP Sensors

The corannulene core, when appropriately functionalized as in TPXZPhCor, serves as the basis for state-of-the-art solution-processed afterglow organic light-emitting diodes (OLEDs) achieving an EQEmax of 3.3% and a luminance of 5167 cd m⁻² [1]. The ability to tune phosphorescent emission (single, dual, or T1H-dominated) by varying donor groups makes corannulene a versatile platform for developing advanced temperature sensors and next-generation display technologies. This scenario is validated by the quantitative device performance data presented in Section 3, Evidence Item 6, which demonstrates the material's capability when used in a multi-donor-acceptor architecture [1].

Molecular 'Socket' in Fullerene-Based Supramolecular Assemblies

With a precisely defined bowl depth of 0.87 Å, corannulene acts as an ideal 'socket' for the convex surface of C60 fullerene [2][3]. This structural complementarity enables strong, directed ball-in-socket host-guest complexes, which are critical for applications in fullerene purification, the construction of ordered nanostructures, and the development of selective sensing platforms. The quantitative bowl depth and curvature data provided in Section 3, Evidence Item 4, directly support its selection over planar PAHs or deeper buckybowls for achieving optimal binding geometry.

Dynamic Component in Chirality and Conformation-Dependent Systems

The low bowl-to-bowl inversion barrier of 10.2 kcal/mol allows corannulene to act as a dynamic structural element in supramolecular and chiral systems [4]. This rapid, thermally activated flipping can be exploited to create responsive materials, molecular switches, or to study dynamic stereochemistry. The direct comparison with sumanene's 'much slower' inversion and the much higher barriers of larger fullerene fragments (28.0-199.4 kJ/mol) underscores corannulene's unique position as a benchmark for rapid conformational change [5].

Non-Planar Building Block for Organic Electronics and Solar Cells

The combination of a 2.1 Debye dipole moment, a band gap of 3.7 eV, and an electron affinity of 0.50 eV makes corannulene a distinct electronic building block compared to planar PAHs like coronene [6][7][8]. These properties can be leveraged to tune charge transport, create specific dipole-dipole interactions, and modify energy level alignment in devices such as organic field-effect transistors (OFETs) and organic solar cells (OSCs), where the band gap and electron affinity are critical performance parameters [6].

Technical Documentation Hub

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